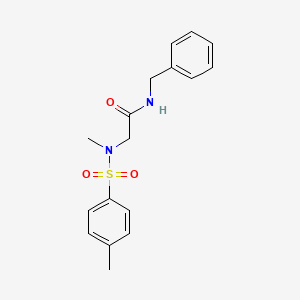

N-benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide

Description

N-Benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide is a sulfonamide-derived acetamide compound characterized by a benzyl group attached to the nitrogen of the acetamide core and a substituted sulfonamido moiety at the C2 position. Sulfonamides are widely studied for their bioactivity, including antimicrobial, antiparasitic, and enzyme-inhibitory properties . The presence of the N,4-dimethylphenyl group may enhance metabolic stability and modulate binding interactions compared to simpler sulfonamides.

Properties

IUPAC Name |

N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-14-8-10-16(11-9-14)23(21,22)19(2)13-17(20)18-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOUOOHVZCHJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide typically involves the following steps:

Formation of the sulfonamide intermediate: This is achieved by reacting 4-dimethylphenylsulfonyl chloride with an appropriate amine under basic conditions.

Acylation: The sulfonamide intermediate is then acylated with benzyl chloroacetate in the presence of a base to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amines.

Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a precursor in the preparation of other sulfonamide derivatives.

Biology:

- Investigated for its potential antimicrobial properties.

- Studied for its role in enzyme inhibition.

Medicine:

- Explored for its potential use as an anti-inflammatory agent.

- Evaluated for its efficacy in treating certain bacterial infections.

Industry:

- Utilized in the development of new materials with specific chemical properties.

- Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can lead to the disruption of bacterial cell wall synthesis, resulting in antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the acetamide core, influencing physicochemical properties, bioactivity, and crystallographic behavior. Below is a detailed comparison:

Structural Features and Crystallography

- Key Observations: Benznidazole (a nitroimidazole derivative) exhibits distinct dihedral angles due to steric and electronic effects of the nitro group, influencing its antiparasitic activity . Chlorophenoxy derivatives (e.g., 2,4-dichloro) display planar aromatic interactions and hydrogen-bonded chains, critical for crystal packing . Spirocyclic and imidazole-based analogs demonstrate varied solubility and metabolic stability, as seen in LC-MS and IR data .

Physicochemical Properties

- Key Observations :

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings enhance antiparasitic activity but may increase toxicity .

- Spirocyclic and sulfonamido groups improve metabolic stability, as seen in LC-MS profiles .

Crystallographic Insights :

- Hydrogen-bonding networks (N–H⋯O) stabilize crystal structures and may mimic biological target interactions .

- Dihedral angles >20° between aromatic rings reduce steric clashes, optimizing ligand-receptor binding .

Synthetic Accessibility :

- Multi-component reactions (MCRs) enable efficient synthesis of acetamide derivatives, as demonstrated for tetrazole analogs .

Biological Activity

N-benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anticonvulsant properties. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Antioxidant Activity

Recent studies have demonstrated that derivatives of N-benzyl-2-acetamido compounds exhibit significant antioxidant properties. The compound was tested using several methods, including:

- DPPH Scavenging Activity : The compound showed a high percentage inhibition of 93.751% at a concentration of 100 µg/mL, with an IC50 value of 7.12 µg/mL, outperforming the standard antioxidant BHA (butylated hydroxyanisole) .

- Hydroxyl Radical Scavenging : The interaction with hydroxyl radicals was also evaluated, indicating a time-dependent increase in antioxidant activity .

Summary Table of Antioxidant Activity

| Assay Type | Result (%) Inhibition | IC50 (µg/mL) |

|---|---|---|

| DPPH Scavenging | 93.751 | 7.12 |

| Hydroxyl Radical Scavenging | Not specified | Not specified |

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored through various derivatives. A study evaluated the efficacy of several analogs in preventing seizures induced by maximal electroshock (MES) in animal models. Key findings include:

- Compounds with modifications to the acetamido group showed varying levels of protection against MES-induced seizures.

- The hydroxy and methoxy derivatives provided full protection at a dosage of 100 mg/kg .

- The principal activity was attributed to specific stereoisomers, highlighting the importance of structural composition in efficacy.

Summary Table of Anticonvulsant Activity

| Compound | ED50 (mg/kg) | Protection Level |

|---|---|---|

| N-benzyl 2-acetamido-3-methoxypropionamide | 30 | Full Protection |

| N-benzyl 2-acetamido-2-phenyl-acetamide | 8.3 | Full Protection |

Case Studies

- Antioxidant Study : A comparative analysis involving various substituted N-benzyl compounds indicated that those with fluorine substituents exhibited enhanced antioxidant activities compared to their non-fluorinated counterparts .

- Anticonvulsant Study : An investigation into the structure-activity relationship (SAR) revealed that modifications to the acetamido moiety could significantly influence anticonvulsant efficacy, with some derivatives showing comparable effectiveness to established treatments like phenobarbital .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions, often starting with substituted phenols or sulfonamide intermediates. For example, reacting 2-amino-substituted phenols with ((4-methylbenzenesulfonyl)amino)acetyl chloride under basic conditions yields the sulfonamide scaffold . Optimization involves adjusting solvent systems (e.g., methanol or DMF), stoichiometry of reagents (e.g., NaBH₄ for reductions), and purification via recrystallization or column chromatography . Monitoring reaction progress using TLC or HPLC is critical to minimize by-products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the N-benzyl group (δ ~4.3–4.5 ppm for CH₂), sulfonamide protons (δ ~7.5–8.0 ppm for aromatic protons), and acetamide carbonyl (δ ~167–170 ppm in ¹³C NMR) .

- IR : Stretching vibrations for sulfonamide (S=O at ~1150–1350 cm⁻¹) and amide (C=O at ~1650–1700 cm⁻¹) confirm functional groups .

- Consistency with literature data (e.g., elemental analysis for C, H, N, S) validates purity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Cell-based assays (e.g., kinase inhibition, cytotoxicity) are standard. For Src kinase inhibition, measure IC₅₀ values using ATP-competitive assays. Use cancer cell lines (e.g., MDA-MB-231) for cytotoxicity profiling via MTT assays. Ensure controls for solvent effects and validate results with reference inhibitors like KX2-391 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound's selectivity as a kinase inhibitor?

- Methodological Answer :

- Modify substituents : Replace the pyridine ring in analogs (e.g., KX2-391) with thiazole to alter binding affinity. Compare IC₅₀ values across kinase panels to assess selectivity .

- Positional effects : Vary substituents on the benzyl group (e.g., electron-withdrawing vs. donating groups) to modulate interactions with the kinase substrate-binding pocket .

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic efforts .

Q. How can crystallographic methods resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SIR97 provides atomic-level resolution. For example, grow crystals via slow evaporation (e.g., methanol/chloroform) and collect data using a Bruker diffractometer. Refine anisotropic displacement parameters and validate hydrogen bonding (e.g., C–H⋯O interactions) to confirm stereochemistry .

Q. What strategies address contradictory data in biological assays (e.g., high in vitro potency but low cellular activity)?

- Methodological Answer :

- Solubility/pharmacokinetics : Assess logP (e.g., >3 may indicate poor aqueous solubility) and use PEG-based formulations to enhance bioavailability .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

- Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to evaluate degradation pathways .

Experimental Design & Data Analysis

Q. How to design a robust protocol for optimizing enantiomeric purity in chiral analogs?

- Methodological Answer :

- Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .

- Compare optical rotation values with literature or synthesize via asymmetric catalysis (e.g., Evans oxazaborolidine) for >95% ee .

Q. What statistical approaches validate reproducibility in dose-response experiments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.